molecular formula C6H8F3NO4S B11756728 1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate

1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate

Cat. No.: B11756728
M. Wt: 247.19 g/mol
InChI Key: OCGGBIBXVFHJQL-UHFFFAOYSA-N
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Description

1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H8F3NO4S. It is known for its unique structure, which includes a trifluoroacetate group, a methanesulfonyl group, and an amino group. This compound is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate typically involves the reaction of 3-methanesulfonylprop-2-en-1-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process may involve the use of solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to achieve high efficiency and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s stability and reactivity, while the amino and methanesulfonyl groups contribute to its chemical behavior. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H8F3NO4S

Molecular Weight

247.19 g/mol

IUPAC Name

(1-amino-3-methylsulfonylprop-2-enyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H8F3NO4S/c1-15(12,13)3-2-4(10)14-5(11)6(7,8)9/h2-4H,10H2,1H3

InChI Key

OCGGBIBXVFHJQL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC(N)OC(=O)C(F)(F)F

Origin of Product

United States

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